molecular formula C17H21NO3 B14495206 1-Adamantylmethyl nicotinate N-oxide CAS No. 64140-44-9

1-Adamantylmethyl nicotinate N-oxide

Cat. No.: B14495206
CAS No.: 64140-44-9
M. Wt: 287.35 g/mol
InChI Key: MRJWLNMHQYXDKI-UHFFFAOYSA-N
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Description

1-Adamantylmethyl nicotinate N-oxide is a chemical compound that combines the structural features of adamantane and nicotinate with an N-oxide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-adamantylmethyl nicotinate N-oxide typically involves the oxidation of 1-adamantylmethyl nicotinate. One common method is the use of hydrogen peroxide in the presence of a base to oxidize the nitrogen atom, forming the N-oxide . Another method involves the use of sodium perborate in acetic acid, which is effective for the oxidation of nitrogen-containing compounds .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-Adamantylmethyl nicotinate N-oxide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield further oxidized derivatives, while reduction would revert the compound to its amine form .

Mechanism of Action

The mechanism of action of 1-adamantylmethyl nicotinate N-oxide involves its interaction with molecular targets such as nicotinic acetylcholine receptors. The N-oxide group can participate in redox reactions, influencing the compound’s biological activity. The adamantyl group provides steric bulk, which can affect the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Uniqueness: 1-Adamantylmethyl nicotinate N-oxide is unique due to the presence of both the adamantyl and nicotinate moieties combined with an N-oxide functional group.

Properties

CAS No.

64140-44-9

Molecular Formula

C17H21NO3

Molecular Weight

287.35 g/mol

IUPAC Name

1-adamantylmethyl 1-oxidopyridin-1-ium-3-carboxylate

InChI

InChI=1S/C17H21NO3/c19-16(15-2-1-3-18(20)10-15)21-11-17-7-12-4-13(8-17)6-14(5-12)9-17/h1-3,10,12-14H,4-9,11H2

InChI Key

MRJWLNMHQYXDKI-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)COC(=O)C4=C[N+](=CC=C4)[O-]

Origin of Product

United States

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